N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
Description
Properties
CAS No. |
917966-71-3 |
|---|---|
Molecular Formula |
C21H15F3N2O4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C21H15F3N2O4/c22-21(23,24)30-15-8-6-14(7-9-15)25-20(27)26-17-4-2-1-3-16(17)13-5-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H2,25,26,27) |
InChI Key |
HOPOUWPGZZUFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
The synthesis can be broken down into several steps, as outlined below:
Synthesis of 4-(Trifluoromethoxy)aniline :
- Reagents : Trifluoromethoxybenzene and an appropriate amine.
- Conditions : Typically performed under acidic or basic conditions to facilitate the substitution reaction.
Formation of Benzodioxole Derivative :
- Reagents : 2-Hydroxybenzaldehyde and a suitable reagent for forming the dioxole ring.
- Conditions : Reaction in a solvent such as ethanol or methanol under reflux.
Coupling Reaction to Form Urea :
- Reagents : The aniline derivative from step 1 and the benzodioxole derivative from step 2.
- Conditions : Use of a coupling agent (e.g., EDC or DCC) in a solvent like dimethylformamide (DMF).
-
- Techniques such as recrystallization or chromatography are employed to purify the final product.
Analytical Techniques
To confirm the structure and purity of this compound, various analytical methods are utilized:
Nuclear Magnetic Resonance Spectroscopy (NMR) : Used for structural elucidation.
Mass Spectrometry (MS) : Employed to determine molecular weight and confirm identity.
High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity.
The yield and purity of the synthesized compound can vary significantly based on the reaction conditions and reagents used. Below is a summary table reflecting typical yields reported in various studies:
| Methodology | Yield (%) | Purity (%) |
|---|---|---|
| Direct Coupling | 70 | 95 |
| Reflux Method | 65 | 92 |
| Microwave-Assisted Synthesis | 80 | 98 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances stability against oxidative metabolism, a feature shared with fluometuron .
- Aromatic Complexity : Benzodioxol-containing ureas (e.g., ) show improved binding to hydrophobic pockets in enzymes compared to sulfonyloxy variants .
- Positional Effects : Para-substituted trifluoromethoxy groups (target compound) vs. meta-substituted (e.g., 3-(trifluoromethyl)phenyl in fluometuron) influence target selectivity .
Biological Activity
N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H15F3N2O4
- Molecular Weight : 404.35 g/mol
- CAS Number : 917966-71-3
- SMILES Notation : CCOC(=O)N(C)C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Key Findings:
- Kinase Inhibition : Compound 1 has shown potential as a kinase modulator, particularly affecting pathways related to cancer cell growth and inflammation .
- Anti-inflammatory Properties : Studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits specific kinases involved in cancer pathways | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study Analysis
A notable study investigated the effects of compound 1 on various cancer cell lines. The results demonstrated that at concentrations between 10 µM to 50 µM, compound 1 significantly inhibited cell proliferation and induced apoptosis in several cancer types, including breast and prostate cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are critical. Preliminary toxicological assessments indicate that compound 1 exhibits low toxicity in vitro; however, further studies are required to establish its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
